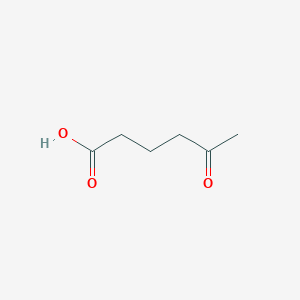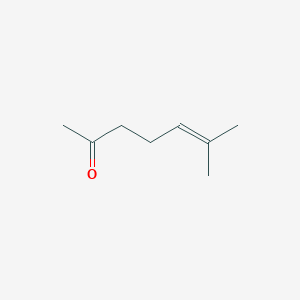![molecular formula C12H24O3Si B042968 (E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester CAS No. 94844-37-8](/img/structure/B42968.png)
(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butenoate ester. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then esterified to form the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: LDA, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for various studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under acidic or basic conditions, revealing the underlying functional group for further reactions. This selective cleavage is facilitated by the formation of a strong Si-F bond when treated with fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-((tert-butyldimethylsilyl)oxy)methyl)aniline
Uniqueness
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is unique due to its combination of a butenoate ester and a TBDMS protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
94844-37-8 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
Clé InChI |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
SMILES isomérique |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Synonymes |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)
